1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbonyl chloride with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the trifluoromethyl group.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine
- 1-(pyridine-3-carbonyl)-4-(pyridin-4-yl)piperazine
- 1-(pyridine-3-carbonyl)-4-(trifluoromethyl)piperazine
Uniqueness
1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both pyridine and trifluoromethyl groups. The trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-3-4-14(21-11-13)22-6-8-23(9-7-22)15(24)12-2-1-5-20-10-12/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQMPCFBJLHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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